molecular formula C14H13ClN2O2 B7585929 N-(2-chloro-3-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide

N-(2-chloro-3-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide

Cat. No.: B7585929
M. Wt: 276.72 g/mol
InChI Key: PCVDMTWQLMDVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-3-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide, commonly known as CMPO, is an organic compound that has been extensively studied for its potential applications in the field of nuclear fuel reprocessing. CMPO is a chelating agent that selectively binds to metal ions, making it a promising candidate for the separation of actinides and lanthanides from nuclear waste. In

Scientific Research Applications

CMPO has been extensively studied for its potential applications in the field of nuclear fuel reprocessing. It is used as an extractant in solvent extraction processes to selectively separate actinides and lanthanides from nuclear waste. CMPO has also been studied for its potential use in the treatment of heavy metal poisoning, as it can selectively bind to and remove toxic metal ions from the body.

Mechanism of Action

CMPO is a chelating agent that selectively binds to metal ions, forming stable complexes that can be easily separated from the surrounding solution. The selectivity of CMPO for actinides and lanthanides is due to the size and charge of these metal ions, which are similar to the size and charge of the CMPO molecule.
Biochemical and Physiological Effects
CMPO has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential long-term effects of CMPO exposure.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CMPO in lab experiments is its high selectivity for actinides and lanthanides. This makes it a promising candidate for the separation of these metals from nuclear waste. However, one limitation of using CMPO is its potential to degrade over time, which can reduce its effectiveness in separating metals.

Future Directions

There are several future directions for the study of CMPO. One area of research is the development of new synthesis methods for CMPO that are more efficient and environmentally friendly. Another area of research is the study of the long-term effects of CMPO exposure on human health and the environment. Additionally, further studies are needed to fully understand the potential applications of CMPO in the treatment of heavy metal poisoning.

Synthesis Methods

The synthesis of CMPO can be achieved through several methods, including the reaction of 2-chloro-3-methylbenzoic acid with methylamine and the subsequent reaction with 2-acetylpyridine. Another method involves the reaction of 2-chloro-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-acetylpyridine to yield CMPO.

Properties

IUPAC Name

N-(2-chloro-3-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-9-4-3-5-11(13(9)15)16-14(19)10-6-7-17(2)12(18)8-10/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVDMTWQLMDVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=O)N(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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